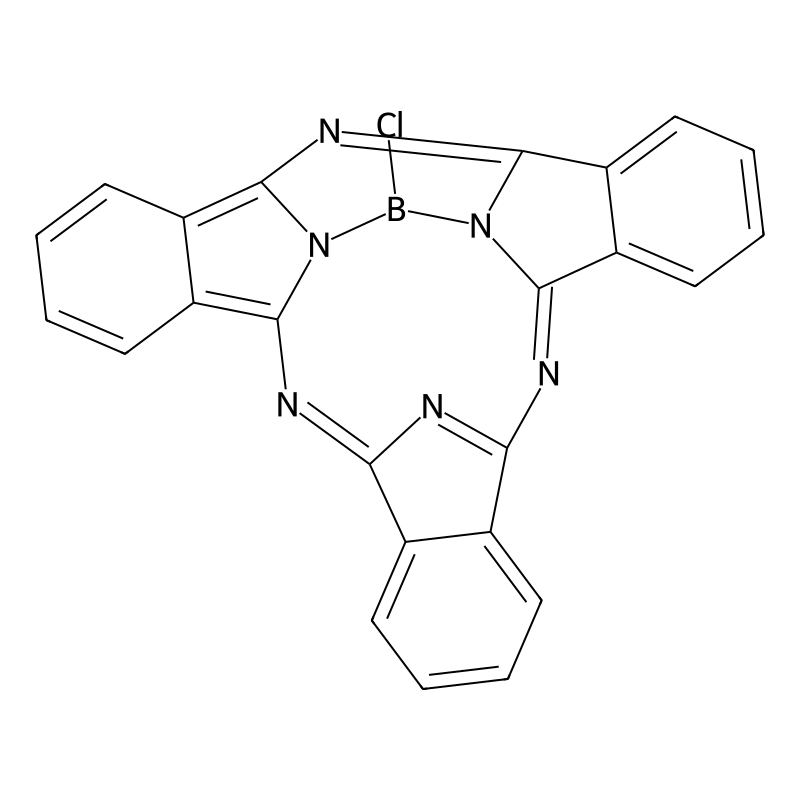

Boron subphthalocyanine chloride

Content Navigation

Researchers often face limited high-voltage donor materials for OPVs, capping Voc. Cl-BsubPc (CAS 36530-06-0) addresses this with a deep HOMO (~5.4 eV) and non-planar cone geometry that prevents aggregation.

- Enables Voc >0.9 V in fullerene-based OPVs due to large interface gap.

- Sharp green absorption (569 nm Q-band) complements red-absorbing materials in tandem cells.

- Reactive axial chlorine permits straightforward synthesis of soluble phenoxy/alkoxy derivatives for solution processing.

- Reliable supply with consistent purity supports scalable device research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Boron subphthalocyanine chloride (CAS: 36530-06-0) is a cone-shaped, 14-π electron aromatic macrocycle that serves as a high-voltage organic semiconductor and the primary synthetic precursor for the subphthalocyanine material class. Characterized by a central boron atom coordinated to three diiminoisoindoline units and an axial chlorine atom, Cl-BsubPc exhibits a distinct non-planar geometry that limits severe aggregation in the solid state. In procurement and material selection, it is primarily sourced either as an active electron donor or acceptor for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), or as the foundational intermediate for synthesizing highly soluble, custom-functionalized derivatives via axial ligand exchange [1].

Research Fit

Attempting to substitute Cl-BsubPc with more common planar metal phthalocyanines (such as CuPc or ZnPc) or standard fullerene acceptors (like C60) fundamentally compromises device architecture and synthetic flexibility. Planar phthalocyanines possess an 18-π electron system that absorbs in the red region (~670 nm) and lack an axial reactive site, making them incapable of the nucleophilic substitution required to tune solubility and solid-state packing. Furthermore, in organic photovoltaic applications, substituting Cl-BsubPc with standard fullerenes or planar phthalocyanines drastically alters the HOMO/LUMO energy levels, typically resulting in a severe reduction of the open-circuit voltage (Voc) due to a smaller donor-acceptor interface gap [1].

Substitution Risk

Open-Circuit Voltage Generation in Bilayer OPVs

When utilized as an electron donor in planar heterojunction organic solar cells paired with a C60 acceptor, Cl-BsubPc generates significantly higher open-circuit voltages than standard planar copper phthalocyanine (CuPc). This performance difference is driven by Cl-BsubPc's deeper HOMO level, which increases the energetic interface gap (Ig) between the donor HOMO and acceptor LUMO by approximately 400 meV compared to CuPc [1].

| Evidence Dimension | Open-circuit voltage (Voc) |

| Target Compound Data | 0.92 to 0.98 V |

| Comparator Or Baseline | CuPc (0.44 to 0.49 V) |

| Quantified Difference | ~100% increase (+0.48 V) |

| Conditions | Bilayer planar heterojunction OPVs (Donor/C60) under AM 1.5G simulated illumination |

Enables the fabrication of high-voltage organic photovoltaic cells that exceed the thermodynamic voltage limits of standard planar phthalocyanine donors.

Precursor Suitability for Axial Functionalization

Unlike planar metal phthalocyanines (such as ZnPc or CuPc) which coordinate metals in a strictly square-planar geometry, the boron atom in Cl-BsubPc sits above the macrocyclic plane, creating a reactive B-Cl axial bond. This specific structural feature allows Cl-BsubPc to serve as a foundational synthetic precursor, undergoing quantitative nucleophilic substitution with phenols, alcohols, or Grignard reagents to yield highly soluble, axially functionalized derivatives [1].

| Evidence Dimension | Axial functionalization capacity |

| Target Compound Data | Reactive B-Cl bond enables direct axial substitution |

| Comparator Or Baseline | Planar metal phthalocyanines (e.g., CuPc, ZnPc) (No axial substitution possible) |

| Quantified Difference | Binary (Reactive vs. Non-reactive for axial ligand exchange) |

| Conditions | Standard nucleophilic substitution conditions (e.g., refluxing in toluene or o-dichlorobenzene) |

Allows researchers and manufacturers to custom-tune the solubility and solid-state packing of the dye without altering the core macrocyclic chromophore.

Optical Absorption Window for Complementary Harvesting

Cl-BsubPc features a 14-π electron aromatic system, which shifts its primary optical absorption (Q-band) significantly compared to the 18-π electron system of standard phthalocyanines. Cl-BsubPc exhibits a sharp absorption maximum at 569 nm with a high molar extinction coefficient, whereas standard planar phthalocyanines typically absorb in the 670–680 nm range [1].

| Evidence Dimension | Q-band absorption maximum (λmax) |

| Target Compound Data | ~569 nm (ε ≈ 63,000 M⁻¹cm⁻¹ in benzene) |

| Comparator Or Baseline | Zinc Phthalocyanine (ZnPc) (~670 nm) |

| Quantified Difference | ~100 nm blue-shift in peak absorption |

| Conditions | Solution-phase UV-Vis spectroscopy |

Provides a distinct green-light absorption profile, making it a highly effective complementary absorber when paired with red-absorbing materials in tandem organic solar cells.

High-Voltage Organic Photovoltaics

Due to its deep HOMO energy level and resulting large interface gap when paired with fullerene acceptors, Cl-BsubPc is heavily procured as an electron donor material for OPVs where maximizing open-circuit voltage (Voc > 0.9 V) is the primary engineering objective [1].

Foundational Precursor for Custom Synthesis

Leveraging the reactivity of its axial B-Cl bond, Cl-BsubPc is the standard starting material for synthesizing highly soluble phenoxy-, alkoxy-, or aryl-substituted boron subphthalocyanines used in solution-processed organic electronics and fluorescent probes [2].

Complementary Absorbers in Tandem Solar Cells

Because its Q-band absorption peaks sharply in the green region (~569 nm), Cl-BsubPc is selected over standard red-absorbing phthalocyanines to act as a complementary light harvester in multi-junction or tandem organic solar cell architectures [3].

Application Fit Matrix

References

- [1] Kulshreshtha, C., et al. 'A comparative study of the VOC in CuPc and SubPc organic solar cells.' Molecular Crystals and Liquid Crystals 585.1 (2013): 116-123.

- [2] Morse, G. E.; Bender, T. P. 'Boron Subphthalocyanines as Organic Electronic Materials.' ACS Applied Materials & Interfaces 2012, 4 (10), 5055-5068.

- [3] Taniguchi, M., et al. 'Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD.' Photochemistry and Photobiology 94.2 (2018): 277-289.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Explore Compound Types